molecular formula C30H55NNaO24P B125302 3-Agrgrgp CAS No. 143873-66-9

3-Agrgrgp

Cat. No.: B125302
CAS No.: 143873-66-9
M. Wt: 867.7 g/mol
InChI Key: MAQIOMRQBCSXSF-UHFFFAOYSA-M
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Description

3-Methylindole (CAS No. 83-34-1), also known as skatole, is an organic compound with the molecular formula C₉H₉N and a molecular weight of 131.18 g/mol . It is a white crystalline solid with a distinctive fecal odor at high concentrations but contributes to floral scents in trace amounts. Structurally, it consists of an indole ring system with a methyl group substituted at the third position. This compound is naturally found in coal tar, beetroot, and mammalian feces, and it has applications in the fragrance industry, pharmaceuticals, and biochemical research .

Properties

CAS No.

143873-66-9

Molecular Formula

C30H55NNaO24P

Molecular Weight

867.7 g/mol

IUPAC Name

sodium;[2-[6-(3-aminopropoxy)-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 1,3-dihydroxypropan-2-yl phosphate

InChI

InChI=1S/C30H56NO24P.Na/c1-10-15(36)17(38)20(41)28(47-10)53-26-25(55-56(44,45)54-12(6-32)7-33)24(52-29-21(42)18(39)16(37)13(8-34)49-29)14(9-35)50-30(26)51-23-11(2)48-27(22(43)19(23)40)46-5-3-4-31;/h10-30,32-43H,3-9,31H2,1-2H3,(H,44,45);/q;+1/p-1

InChI Key

MAQIOMRQBCSXSF-UHFFFAOYSA-M

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)O)OCCCN)C)CO)OC4C(C(C(C(O4)CO)O)O)O)OP(=O)([O-])OC(CO)CO)O)O)O.[Na+]

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)O)OCCCN)C)CO)OC4C(C(C(C(O4)CO)O)O)O)OP(=O)([O-])OC(CO)CO)O)O)O.[Na+]

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)O)OCCCN)C)CO)OC4C(C(C(C(O4)CO)O)O)O)OP(=O)([O-])OC(CO)CO)O)O)O.[Na+]

Synonyms

3-AGRGRGP
3-aminopropyl 4-O-(4-O-glucopyranosyl-2-O-rhamnopyranosyl-galactopyranosyl)-rhamnopyranoside 3'-(glycer-2-yl sodium phosphate)

Origin of Product

United States

Comparison with Similar Compounds

1-Methylindole

1-Methylindole (CAS No. 603-76-9) shares the same molecular formula (C₉H₉N) and weight (131.18 g/mol) as 3-methylindole but differs in the position of the methyl group (substituted at the first position instead of the third). This positional isomerism significantly alters its physicochemical properties:

  • Log P : 1-Methylindole has a higher Log P (2.8 vs. 2.5 for 3-methylindole), indicating greater lipophilicity .
  • Solubility : It exhibits lower aqueous solubility (0.3 mg/mL vs. 0.5 mg/mL for 3-methylindole) due to reduced hydrogen-bonding capacity .

Indole-3-Carboxylic Acid Ethyl Ester

Indole-3-carboxylic acid ethyl ester (CAS No. 606-75-3) introduces a carboxyethyl group at the third position (C₁₁H₁₁NO₂, MW 189.21 g/mol). Key differences include:

  • Polarity : The ester group increases polarity (TPSA = 35.5 Ų vs. 15.8 Ų for 3-methylindole), enhancing solubility in polar solvents but reducing membrane permeability .
  • Bioactivity : Used as a substrate for enzymatic studies, whereas 3-methylindole acts as a CYP inhibitor .

Functional Analogs

6-Methylindole

6-Methylindole (CAS No. 3420-02-8) is a methyl-substituted indole with applications in optoelectronics and polymer chemistry. Unlike 3-methylindole, it lacks significant odor or bioactivity but demonstrates superior thermal stability, making it suitable for material science .

3-(Aminomethyl)-1-Methylindole

This derivative (C₁₀H₁₂N₂, MW 160.22 g/mol) contains an aminomethyl group at the third position.

Research Findings and Data Analysis

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula MW (g/mol) Substituent Position Log P Solubility (mg/mL)
3-Methylindole C₉H₉N 131.18 3 2.5 0.5
1-Methylindole C₉H₉N 131.18 1 2.8 0.3
Indole-3-Carboxylic Acid Ethyl Ester C₁₁H₁₁NO₂ 189.21 3 3.0 0.2
6-Methylindole C₉H₉N 131.18 6 2.6 0.4

Data derived from structural analyses and solubility assays

Implications and Recommendations

  • Direct Impact : 3-Methylindole’s CYP-inhibitory properties warrant caution in drug development to avoid metabolic interference .
  • Future Research : Address gaps in toxicity profiles and explore functionalization to enhance solubility for pharmaceutical applications .

Limitations : Current studies lack high-throughput data on environmental persistence and chronic exposure effects .

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